Product packaging for DS-3032b(Cat. No.:)

DS-3032b

Cat. No.: B1574317
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DS-3032b, also known as Milademetan, is a potent and orally available small-molecule antagonist of the MDM2-p53 protein-protein interaction. It functions by binding to MDM2, the primary cellular negative regulator of the tumor suppressor p53, thereby disrupting their interaction. This blockade prevents MDM2-mediated ubiquitination and degradation of p53, leading to stabilization and accumulation of p53 protein in cells with wild-type TP53. The reactivation of the p53 pathway subsequently induces cell cycle arrest, senescence, and apoptosis in cancer cells. Molecular docking simulations confirm that this compound binds to the p53 site on MDM2 with high affinity and stability, involving 16 key amino acid residues . Preclinical studies have demonstrated its efficacy in reactivating TP53 signaling and exerting cytotoxic effects in various cancer models, including neuroblastoma and leukemia, even in the presence of MYCN amplification . This makes this compound a valuable chemical tool for probing the MDM2-p53 axis in oncology research and for exploring targeted cancer therapeutics. The compound has been investigated in clinical trials for conditions such as acute myeloid leukemia . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H21F3O4

Appearance

Solid powder

Synonyms

DS3032b;  DS-3032b;  DS 3032b.; NONE

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Ds 3032b

Advanced Synthetic Routes and Strategies for DS-3032b

The synthesis of the complex heterocyclic system of this compound and its analogues relies on advanced organic chemistry reactions, with a significant emphasis on multicomponent reactions that allow for the rapid assembly of molecular complexity from simple starting materials.

The construction of the spirooxindole and dispiropyrrolidine core, which is central to this compound, is predominantly achieved through the [3+2] cycloaddition reaction, a powerful method for forming five-membered rings. mdpi.comThis reaction is a type of 1,3-dipolar cycloaddition and is highly effective for creating the pyrrolidine (B122466) ring fused in a spirocyclic manner to the oxindole (B195798) core. acs.org The typical convergent approach involves a one-pot, three-component reaction, which enhances efficiency and atom economy. acs.orgThe key reactants are:

An isatin (B1672199) derivative , which serves as the precursor to the oxindole part of the scaffold. nih.gov2. An α-amino acid , such as sarcosine (B1681465) or L-proline, which reacts with the isatin to generate a non-stabilized azomethine ylide in situ. acs.orgmdpi.comThis ylide acts as the three-atom (dipole) component in the cycloaddition.

A dipolarophile , which is an alkene-containing molecule that reacts with the azomethine ylide to complete the pyrrolidine ring. acs.org This methodology allows for the creation of a diverse library of spirooxindole derivatives by varying each of the three components. nih.govThe reaction proceeds by heating the components in a suitable solvent, often ethanol (B145695), which facilitates the decarboxylative condensation of the isatin and amino acid to form the transient azomethine ylide, which is then trapped by the dipolarophile to yield the final dispiro- or spiro-heterocyclic product. nih.govThis multicomponent strategy is notable for its ability to construct multiple new bonds and stereocenters, including a spirocyclic quaternary carbon, in a single synthetic operation. acs.org

Table 1: Examples of Three-Component [3+2] Cycloaddition for Spirooxindole Synthesis
Isatin DerivativeAmino AcidDipolarophileSolventConditionsYieldReference
IsatinL-prolineChalconeEthanolReflux, 5hGood< acs.org/td>
Substituted IsatinsSarcosine(E)-3-arylidenesMethanolReflux, 3-6hHigh< nih.gov/td>
IsatinOctahydroindole-2-carboxylic acid1,2,3-Triazolyl ChalconesMethanolReflux, 3-6hNot specified< nih.gov/td>
IsatinsSarcosine(E)-3-(2-nitrovinyl)-indolesEtOH/H₂ORoom Temp.High< nih.gov/td>

The biological activity of complex molecules like this compound is critically dependent on their three-dimensional structure. The specific stereochemistry of this compound is defined as (3'R,4'S,5'R). Achieving this precise arrangement of atoms is a significant challenge in its synthesis. Enantioselective synthesis of spirooxindoles is a major focus of research, aiming to control the formation of up to eight stereogenic centers in some derivatives. rsc.org The [3+2] cycloaddition reactions used to build the core are often highly stereoselective. acs.orgThe stereochemistry of the final product can be influenced by several factors:

Chiral Amino Acids: The use of chiral amino acids like L-proline can introduce chirality into the molecule, directing the stereochemical outcome of the cycloaddition.

Reaction Conditions: Optimization of solvents, temperature, and catalysts can achieve excellent regio- and stereoselectivity. acs.orgFor example, using ethanol as a solvent at reflux temperature has been shown to produce products with high selectivity. acs.org* Catalysis: Asymmetric catalysis, using chiral Lewis acids or organocatalysts, is a powerful strategy for controlling the enantioselectivity of the cycloaddition step, providing access to specific enantiomers. rsc.org The development of these stereoselective methods is crucial for producing a single, desired enantiomer of a compound like this compound, which is essential for its therapeutic application, as different enantiomers can have vastly different biological activities.

Derivatization and Analogue Synthesis for this compound Research

To explore the structure-activity relationship (SAR) and to develop tools for biological studies, the this compound scaffold can be chemically modified. This involves synthesizing analogues with different substituents or introducing specific functional groups.

The synthesis of derivatives and analogues is a key strategy for optimizing lead compounds in drug discovery. mdpi.comFor this compound, this involves introducing functional groups to create research probes for studying its mechanism of action, target engagement, and biodistribution. While specific examples of probes derived directly from this compound are not widely published, the synthetic methodologies for the spirooxindole scaffold allow for such modifications.

A common strategy involves incorporating a "functional handle"—a chemically reactive group that does not interfere with the molecule's primary biological activity but can be used to attach other molecules, such as fluorescent dyes, biotin (B1667282) for affinity purification, or affinity tags. One powerful method for this is the copper-catalyzed azide-alkyne cycloaddition, a "click chemistry" reaction. A this compound analogue could be synthesized to contain an azide (B81097) or alkyne group. This would allow for the easy attachment of a probe molecule that has the corresponding reactive partner.

Furthermore, rational drug design has been used to create dual-function inhibitors based on the spirooxindole core. nih.govFor instance, researchers have designed and synthesized hybrid molecules that act as dual inhibitors of both MDM2 and histone deacetylases (HDACs). nih.govThis was achieved by incorporating an HDAC pharmacophore, including a zinc-binding group and a linker, onto the spirooxindole framework. nih.govThis demonstrates that the core structure is amenable to significant chemical modification to introduce new functionalities.

Green Chemistry Principles in this compound Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug synthesis. benthamdirect.comThe synthesis of complex molecules like this compound and its analogues presents opportunities for applying these principles.

Key green chemistry approaches relevant to spirooxindole synthesis include:

Multicomponent Reactions (MCRs): The three-component synthesis of the spirooxindole core is inherently a green method. nih.govMCRs improve atom economy, reduce the number of synthetic steps, and minimize waste generation compared to linear syntheses. nih.gov* Use of Green Solvents: Research has focused on replacing traditional volatile organic solvents with more environmentally benign alternatives. nih.govOne successful approach is the use of an ethanol-water mixture as the reaction medium, which is non-toxic, inexpensive, and widely available. nih.govReactions in aqueous media have been shown to be effective for spirooxindole synthesis, sometimes accelerated by the hydrophobic effect. mdpi.com* Catalysis: The development of efficient and reusable catalysts is a cornerstone of green chemistry. For spirooxindole synthesis, this includes the use of biocatalysts, such as lipase, which can catalyze reactions in aqueous media under mild conditions. mdpi.comAdditionally, nanocatalysts, such as silver nanoparticles or functionalized magnetic nanoparticles, offer advantages like high efficiency and easy recovery and reuse, reducing catalyst waste. rsc.org These strategies contribute to making the synthesis of structurally diverse spirooxindoles more sustainable, cost-effective, and environmentally friendly. springerprofessional.de

Compound Names

Abbreviation/Trivial NameSystematic Name
This compound (Milademetan)(3'R,4'S,5'R)-N-((3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl)-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide
IsatinIndoline-2,3-dione
SarcosineN-methylglycine
L-proline(S)-Pyrrolidine-2-carboxylic acid
Chalcone1,3-Diphenyl-2-propen-1-one

Molecular and Cellular Mechanisms of Action of Ds 3032b

Target Identification and Validation: MDM2 Interaction

The mouse double minute 2 (MDM2) protein serves as a crucial negative regulator of the tumor suppressor protein p53. MDM2 functions as an E3 ubiquitin ligase, recognizing the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. nih.govashpublications.orgacs.orgdovepress.com This interaction effectively inactivates p53, preventing its tumor suppressor functions such as cell cycle arrest and apoptosis. nih.govashpublications.org Overexpression of MDM2 is frequently observed in numerous human cancers, contributing to the loss of p53-dependent activities and promoting tumor growth. nih.govashpublications.org Consequently, pharmacological inhibition of the p53-MDM2 interaction represents a promising therapeutic strategy to reactivate p53-mediated antitumor effects. nih.govnih.govashpublications.org

DS-3032b has been identified and validated as an MDM2 antagonist that specifically disrupts the interaction between MDM2 and p53. nih.govnih.gov Molecular docking studies have demonstrated that this compound binds with high affinity and stability to the p53 binding site region of MDM2. nih.govnih.gov This interaction involves 16 specific amino acid residues within MDM2, contributing to the strong binding and stability of the this compound-MDM2 complex. nih.govnih.gov

Biochemical studies have characterized the binding affinity of this compound to MDM2. In cell-free assays utilizing recombinant MDM2 and p53 proteins, this compound demonstrated potent inhibition of the MDM2-p53 binding, exhibiting an IC50 value of 5.57 nM. aacrjournals.orgnih.gov

Molecular docking simulations provide further insights into the biophysical nature of this interaction. The affinity energies calculated for the binding of this compound to MDM2 were -9.9 kcal/mol for the protonated conformer of this compound and -10.0 kcal/mol for the non-protonated conformer. nih.govnih.gov These low binding energy values are indicative of a stable and high-affinity interaction between this compound and MDM2. nih.govnih.gov

Table 1: Biochemical and Biophysical Binding Characteristics of this compound to MDM2

ParameterValueReference
IC50 for MDM2-p53 binding inhibition (cell-free)5.57 nM aacrjournals.orgnih.gov
Binding Affinity (Protonated this compound to MDM2)-9.9 kcal/mol nih.govnih.gov
Binding Affinity (Non-protonated this compound to MDM2)-10.0 kcal/mol nih.govnih.gov
MDM2 Amino Acid Residues Involved in Binding16 nih.govnih.gov

Downstream Signaling Pathway Modulation by this compound

The primary consequence of this compound's MDM2 inhibition is the modulation of downstream signaling pathways, predominantly through the reactivation of p53.

This compound reactivates TP53 signaling by preventing MDM2 from binding to the transcriptional activation domain of p53. nih.govresearchgate.net This disruption releases p53 from MDM2-mediated degradation, leading to a significant increase in p53 protein levels and its accumulation within cells, particularly in those harboring wild-type TP53. nih.govnih.gov The stabilization of p53 allows it to exert its function as a transcription factor, interacting with genomic DNA to activate the expression of its target genes. acs.org This reactivation of p53 signaling by this compound subsequently induces p53-dependent cellular responses, including cell cycle arrest, senescence, and apoptosis. nih.govaacrjournals.orgnih.gov

Treatment with this compound leads to a selective upregulation of key p53 target genes in cells with wild-type TP53. Notable examples include CDKN1A (p21), BAX, and MDM2 itself. nih.gov

CDKN1A (p21): this compound induces a dose-dependent increase in CDKN1A (p21) mRNA levels. aacrjournals.orgnih.gov CDKN1A, also known as p21, is a cyclin-dependent kinase inhibitor that plays a critical role in mediating cell cycle arrest, particularly at the G1 phase, in response to p53 activation. nih.govacs.orgmdpi.com

BAX: this compound upregulates BAX expression. nih.gov BAX (Bcl-2-associated X protein) is a pro-apoptotic protein that is transcriptionally activated by p53, promoting programmed cell death. acs.orgelifesciences.org

MDM2: As part of a negative feedback loop, MDM2 expression is also induced by activated wild-type p53. dovepress.comelifesciences.org This induction of MDM2 by p53 is a physiological response to regulate p53 activity, but this compound's continued inhibition of the MDM2-p53 interaction ensures sustained p53 activation. nih.gov

These changes in gene expression profiling confirm the functional reactivation of the p53 pathway by this compound.

Table 2: Modulation of p53 Target Gene Expression by this compound

Target GeneFunctionResponse to this compound (in WT TP53 cells)Reference
CDKN1A (p21)Inducer of cell cycle arrest (G1 phase)Upregulated (dose-dependent) nih.govaacrjournals.orgnih.govacs.org
BAXApoptosis regulatorUpregulated nih.govacs.org
MDM2Negative regulator of p53 (feedback)Upregulated nih.govdovepress.comelifesciences.org

The primary post-translational modification directly affected by this compound is the ubiquitination of p53. MDM2, as an E3 ubiquitin ligase, is responsible for attaching ubiquitin tags to p53, marking it for proteasomal degradation. nih.govashpublications.orgacs.org By inhibiting the interaction between MDM2 and p53, this compound effectively prevents MDM2-mediated ubiquitination of p53. nih.govnih.gov This leads to the accumulation and stabilization of the p53 protein, allowing it to perform its tumor suppressor functions. nih.govnih.gov

Beyond this direct effect on p53 ubiquitination, p53 itself is known to undergo various other post-translational modifications, including phosphorylation, which regulate its stability and activity. dovepress.comkoreascience.kr For instance, phosphorylation of specific serine residues in the amino-terminal domain of p53 can prevent MDM2 from binding, thereby contributing to p53 stabilization. dovepress.com While this compound's direct induction of specific phosphorylation events on p53 or other proteins is not extensively detailed in the provided information, its mechanism of action fundamentally relies on counteracting the ubiquitination process mediated by MDM2 to restore p53 function. Post-translational modifications, including ubiquitination and phosphorylation, are crucial regulatory mechanisms that influence protein activity, localization, and degradation, playing vital roles in cellular processes and disease pathogenesis. thermofisher.comfrontiersin.orgnih.govembopress.org

Cellular Phenotypic Responses to this compound in Research Models

This compound demonstrates a range of significant cellular phenotypic responses in research models, predominantly in cancer cell lines, by modulating key pathways involved in cell growth, division, and survival. These effects are largely dependent on the presence of wildtype TP53. nih.govresearchgate.netbihealth.orgnih.gov

Cell Viability and Proliferation Inhibition in Cancer Cell Lines by this compound

This compound effectively inhibits the viability and proliferation of cancer cells. This antiproliferative activity stems from its capacity to reactivate TP53 signaling, which subsequently reduces the proliferative capacity of affected cells. nih.govbihealth.orgnih.gov Studies have shown a dose- and time-dependent reduction in viability across various neuroblastoma cell lines. medchemexpress.comresearchgate.netmedchemexpress.com

A panel of neuroblastoma cell lines, including SK-N-SH, SH-SY5Y, IMR32, IMR5, and LAN5 (all possessing wildtype TP53), exhibited sensitivity to this compound, irrespective of their MYCN amplification status. nih.govmedchemexpress.comresearchgate.netbihealth.orgnih.govmedchemexpress.com In contrast, the Kelly cell line, which harbors a TP53 mutation, demonstrated significantly reduced sensitivity to this compound treatment. researchgate.net

Detailed research findings on the half-maximal inhibitory concentration (IC50) of this compound in these neuroblastoma cell lines after 72 hours of exposure are presented in the table below:

Cell LineTP53 StatusMYCN StatusIC50 (nM) at 72h medchemexpress.commedchemexpress.com
SK-N-SHWildtypeDiploid21.9
SH-SY5YWildtypeDiploid17.7
IMR32WildtypeAmplified52.63
IMR5WildtypeAmplified25.7
LAN5WildtypeAmplified44.1
KellyMutantAmplifiedSignificantly less sensitive researchgate.net

Beyond neuroblastoma, this compound has also shown promising anti-tumor activity in preclinical models of acute myeloid leukemia (AML), non-Hodgkin's B-cell lymphoma, and Merkel cell carcinoma. researchgate.netdana-farber.org

Induction of Cell Cycle Arrest (G1 Phase) by this compound

This compound treatment consistently induces cell cycle arrest, primarily in the G1 phase. nih.govmedchemexpress.combihealth.orgnih.govmedchemexpress.comresearchgate.netoncotarget.com Flow cytometric analyses revealed that exposure to this compound (at concentrations such as 125 nM and 250 nM for 48 hours) led to a dose-dependent increase in the proportion of cells in the G1 phase, coupled with a corresponding decrease in cells in the S phase. nih.govoncotarget.com This indicates an arrest at the G1/S transition point of the cell cycle. nih.gov This G1 arrest is a direct consequence of this compound's mechanism of action, which involves the reactivation of TP53 signaling, as confirmed by the lack of this effect in TP53-mutant cell lines like Kelly. nih.govoncotarget.com

Apoptosis and Senescence Induction by this compound in Cellular Models

A critical aspect of this compound's anti-cancer activity is its ability to induce both apoptosis (programmed cell death) and cellular senescence (a state of irreversible growth arrest). nih.govmedchemexpress.commedkoo.combihealth.orgnih.govmedchemexpress.comresearchgate.netoncotarget.com These effects are fundamentally dependent on a functional TP53 pathway. nih.govmedkoo.combihealth.orgnih.govoncotarget.com

This compound reactivates TP53 signaling, leading to the TP53-mediated induction of these cellular responses. nih.govmedkoo.combihealth.orgnih.govoncotarget.com This mechanism is supported by findings that CRISPR-mediated knockout of MDM2, the primary target of this compound, mimicked the effects of this compound treatment, resulting in enhanced expression of TP53 target genes and subsequent induction of G1 cell cycle arrest, senescence, and apoptosis. nih.govbihealth.orgnih.govresearchgate.net Furthermore, the stable, ectopic expression of a dominant-negative TP53 mutant in SH-SY5Y and IMR5 cells significantly attenuated the antitumor activity of this compound, underscoring the TP53-dependent nature of its functional outcomes. nih.gov Senescence induction was typically assessed by measuring senescence-associated beta-galactosidase (SA-β-gal) activity, while apoptosis was characterized through flow cytometry experiments. nih.govoncotarget.com

Modulation of Cell Migration and Invasion by this compound

This compound has been shown to effectively inhibit the migration of cancer cells. nih.govmedchemexpress.comresearchgate.netnih.govmedchemexpress.com This inhibitory effect on migration has been observed in neuroblastoma cell lines possessing wildtype TP53, and notably, this effect is independent of their MYCN amplification status. nih.govmedchemexpress.comresearchgate.netmedchemexpress.com Research utilizing scratch assays demonstrated a reduction in migration in wildtype TP53 cell lines following this compound treatment. researchgate.net Consistent with other phenotypic responses, the TP53-mutant Kelly cell line remained largely unaffected in terms of migration inhibition. researchgate.net While modulation of cell migration is a well-documented effect, explicit detailed research findings on the direct modulation of invasion specifically by this compound were not prominently detailed in the primary sources.

Subcellular Localization and Trafficking of this compound and Its Effect on Target Engagement

This compound functions as a highly specific MDM2 antagonist, primarily by preventing the crucial interaction between the MDM2 protein and the transcriptional activation domain of the tumor suppressor protein TP53. nih.govmedkoo.com The MDM2 protein acts as an E3 ubiquitin ligase, which normally targets TP53 for proteasome-mediated degradation by binding to its transcriptional activation domain. nih.gov By disrupting this MDM2-TP53 interaction, this compound effectively inhibits the degradation of TP53, thereby restoring its transcriptional activity and leading to the subsequent activation of TP53 signaling. medkoo.com

Molecular docking simulations have provided insights into the target engagement of this compound, demonstrating a high affinity interaction with MDM2. These simulations indicate that sixteen specific amino acid residues within MDM2 are involved in forming chemical bonds with this compound. These residues are located within the TP53 binding site region of MDM2, contributing to the strong affinity and stability of the this compound-MDM2 complex. nih.gov This precise interaction mechanism underpins the observed cellular effects of this compound, such as cell cycle arrest, apoptosis, and senescence induction.

However, specific detailed research findings regarding the subcellular localization and trafficking of this compound itself within the cell are not extensively documented in the available literature. The focus of current research primarily lies on the compound's binding to its target (MDM2) and the downstream molecular and cellular consequences of this engagement, rather than its intracellular movement or compartmentalization.

Preclinical Pharmacological Investigations of Ds 3032b

In Vitro Efficacy Studies of DS-3032b in Disease Models

Preclinical investigations have extensively characterized the in vitro efficacy of this compound across a range of disease models, primarily focusing on various cancer types.

Cell-Based Assays for this compound Activity in Pathophysiological Contexts

In cell-based assays, this compound has demonstrated potent inhibitory effects on the MDM2-p53 interaction. Using homogeneous time-resolved fluorescence (HTRF), this compound inhibited this interaction with an IC50 value of 5.57 nM. aacrjournals.orgresearchgate.net This inhibition consistently led to a dose-dependent increase in p53 levels within 24 hours, accompanied by the induction of p53 target genes such as MDM2 and p21, across various human cancer cell lines (SJSA-1, Colo829, MOLM-13, DOHH-2, NCI-H929, and WM-115) that possess wild-type TP53. aacrjournals.orgresearchgate.net Furthermore, treatment with this compound induced PARP cleavage, a biochemical hallmark indicative of apoptosis induction. aacrjournals.orgresearchgate.net

This compound exhibited p53-dependent anti-tumor effects in vitro. Cancer cell lines with TP53 mutations, such as DLD-1 (colon adenocarcinoma) and Saos-2 (osteosarcoma), were found to be resistant to this compound. In contrast, cell lines with wild-type TP53, including MOLM-13 (acute myeloid leukemia), DOHH-2 (non-Hodgkin's B-cell lymphoma), SJSA-1 (osteosarcoma), and WM-115 (melanoma), displayed sensitivity with nanomolar GI50 values. Notably, this compound was approximately 10-fold more potent than nutlin-3a (B1683890) in these assays. aacrjournals.orgresearchgate.net

This compound also selectively inhibited the viability, proliferation, and migration of neuroblastoma cell lines with wild-type TP53, irrespective of their MYCN amplification status. dtic.milub.edunih.gov This activity was associated with the induction of G1 cell cycle arrest, senescence, and apoptosis. dtic.milub.eduunipd.itnih.govnih.govresearchgate.netmedchemexpress.com

The following table summarizes the IC50 values for this compound in various neuroblastoma cell lines:

Cell LineIC50 (nM) at 72h ub.edunih.gov
SK-N-SH21.9
SH-SY5Y17.7
IMR3252.63
IMR525.7
LAN544.1

In clear cell ovarian carcinoma (OVISE) and clear cell renal carcinoma (Caki-1) cell lines with wild-type TP53, this compound suppressed cell proliferation in a dose-dependent manner, with IC50 values ranging from 0.05 to 0.27 µmol/L. Cell lines with mutant TP53 demonstrated resistance, with IC50 values exceeding 5 µmol/L. Additionally, this compound increased the ratio of apoptotic cells by 13% to 18% in OVISE and Caki-1 cells at concentrations of 0.1 or 1 µmol/L. Pharmacodynamic analysis in acute myeloid leukemia (AML) samples from patients indicated that this compound could inhibit the MDM2-p53 interaction at nanomolar levels and activate TP53 and its downstream genes.

Organoid and Three-Dimensional Culture Systems for this compound Evaluation

Beyond traditional 2D cell cultures, this compound has demonstrated anti-tumor activity in more physiologically relevant patient-derived organoid models. Specifically, Milademetan (B560421) (this compound) displayed activity in MDM2-amplified hormone receptor-positive (HR+) breast cancer organoids, exhibiting an IC50 of 0.2 µM. aacrjournals.orgresearchgate.net These findings underscore the potential of this compound to exert its anti-tumor effects in complex, three-dimensional tumor microenvironments that better recapitulate in vivo conditions. aacrjournals.orgresearchgate.net

In Vivo Efficacy Studies of this compound in Animal Models of Disease

The efficacy of this compound has been further substantiated through extensive in vivo studies using various animal models of disease.

Tumor Growth Inhibition and Survival Prolongation in Xenograft Models by this compound

This compound has consistently shown significant tumor growth inhibition and prolongation of survival in various xenograft models. In TP53 wild-type MOLM-13 and SJSA-1 xenograft models, this compound inhibited tumor growth in a dose-dependent manner. Both daily and intermittent dosing schedules demonstrated efficacy, suggesting a relatively long-lasting effect in vivo. aacrjournals.orgresearchgate.net

In neuroblastoma xenograft models, such as those using SH-SY5Y cells, oral administration of this compound significantly inhibited tumor growth and prolonged mouse survival. dtic.milub.edustemcell.comunipd.itnih.govnih.gov For instance, after 9 days of treatment, the mean tumor volumes in this compound-treated mice were significantly reduced to 640.1 ± 80.6 mm³, compared to 1571.9 ± 276.0 mm³ in vehicle-treated mice. dtic.milstemcell.com

This compound also significantly reduced tumor volumes in subcutaneous xenograft mouse models derived from wild-type TP53 clear cell ovarian carcinoma and clear cell renal carcinoma. In xenografted OVISE and Caki-1 cells, this compound suppressed tumor growth at 50 mg/kg, with the effect becoming significant at 100 mg/kg (P < 0.005). However, it did not inhibit tumor growth in xenografted ES-2 cells, which harbor mutant TP53.

Furthermore, this compound has been shown to reduce tumor burden and improve survival in xenograft and patient-derived xenograft (PDX) models of FLT3-ITD (Fms-like tyrosine kinase 3-internal tandem duplication) acute myeloid leukemia. The prolongation of survival in the MV4-11 xenograft model was quantified by determining the increase in life span (ILS) based on the median survival time (MST), calculated as ILS (%) = [MST in each group/(MST of the untreated group – 1)] × 100.

Pharmacodynamic Biomarker Analysis in Animal Models Following this compound Administration

Pharmacodynamic analyses in animal models have confirmed the molecular effects of this compound observed in vitro. Following this compound administration, an induction of p53, MDM2, and p21 protein levels was observed in tumor cells in vivo. aacrjournals.orgresearchgate.net In xenograft tumor tissues, this compound treatment activated TP53 signaling, as evidenced by increased expression of TP53, CDKN1A (p21), and BAX. dtic.milstemcell.com

Immunohistochemical analysis of xenograft tumors revealed an increase in apoptotic cells, marked by elevated cleaved caspase 3, and a decrease in proliferating cells, indicated by reduced Ki-67 (MKI67) expression. dtic.milstemcell.com These findings collectively demonstrate that this compound effectively reactivates the TP53 signaling pathway in vivo, leading to a reduction in proliferative capacity and induction of cytotoxicity within tumor cells. dtic.milstemcell.com Additionally, the induction of MIC-1, a pharmacodynamic biomarker of wild-type p53 reactivation, has been shown to correlate with drug exposure, suggesting its utility in monitoring this compound's activity. researchgate.net

Combinatorial Research Strategies with this compound in Preclinical Models

Preclinical studies have explored combinatorial strategies to enhance the anti-tumor efficacy of this compound. Dual inhibition of FLT3-ITD and MDM2, achieved by combining this compound with Quizartinib, synergistically induced apoptosis in FLT3-ITD mutant/TP53 wild-type AML and venetoclax-resistant cell lines. This combination also led to reduced tumor burden and improved survival in xenograft and patient-derived xenograft (PDX) models of FLT3-ITD AML.

Another promising strategy involved combining this compound with Azacitidine (AZA), a hypomethylating agent. This combination, which reactivates p53-inducible genes via milademetan and provides direct cytotoxicity through AZA, demonstrated activity in preclinical models of AML. medchemexpress.com In a Tet2-knockout mouse model of myelodysplastic syndrome (MDS) and chronic myelomonocytic leukemia (CMML), the combination of this compound and AZA ameliorated disease-like phenotypes, down-regulated leukemia stem cell marker genes, and activated pathways related to TP53 function and stability.

Furthermore, in studies involving clear cell carcinomas (CCCs), the combination of this compound with everolimus (B549166) independently inhibited cell growth in vivo, with these inhibitory effects appearing to work synergistically. Concomitant activation of p53 (by this compound) and inhibition of Bcl-2 has also been shown to overcome apoptosis resistance and significantly prolong survival in mouse models of resistant acute myeloid leukemia.

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationship Studies of this compound in Preclinical Models

Preclinical pharmacokinetic and pharmacodynamic studies of this compound have provided insights into its absorption, distribution, metabolism, and excretion in animal models, alongside its biological effects. These investigations are crucial for understanding the compound's behavior within a living system and its relationship with its therapeutic activity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models (Excluding Human Data)

This compound is characterized by its oral availability, a significant attribute for a therapeutic agent. targetmol.commedkoo.comselleckchem.comdana-farber.orgmedchemexpress.commedchemexpress.comnih.govtmc.edunih.govbohrium.comselleck.co.jpresearchgate.netwindows.netselleckchem.combohrium.com This oral route of administration has been utilized in various preclinical efficacy studies, such as those involving mouse xenograft models. dana-farber.orgmedchemexpress.commedchemexpress.comnih.gov

Regarding its excretion profile in preclinical models, unpublished in-house data from studies in rats indicated that the urinary excretion of radiolabeled milademetan was negligible, accounting for approximately 1.6% ± 0.7% of the administered dose. Similarly, biliary excretion was minimal, representing about 20.4% ± 1.8%. researchgate.net These findings suggest that the primary routes of elimination for this compound in rats are not predominantly through urine or bile.

Table 1: Excretion Profile of Radiolabeled this compound in Rats (Preclinical)

Route of ExcretionPercentage of Administered Dose (Mean ± SD) researchgate.net
Urinary Excretion1.6% ± 0.7%
Biliary Excretion20.4% ± 1.8%

Metabolic Stability and Metabolite Identification of this compound (In Vitro and Preclinical)

While this compound undergoes hepatic metabolism primarily via CYP3A4 and CYP3A5, detailed quantitative metabolic stability data, such as half-life values in animal liver microsomes or hepatocytes, have not been explicitly reported in the available preclinical literature. researchgate.net Similarly, specific structures of identified metabolites of this compound from preclinical investigations have not been detailed. The general understanding is that metabolic stability assessments are crucial in drug discovery to predict in vivo behavior, often involving incubation with liver microsomes or hepatocytes from various animal species and subsequent chromatographic analysis for degradation and metabolite identification. selleckchem.comresearchgate.net

Tissue Distribution and Bioavailability of this compound in Preclinical Animal Studies

This compound is described as an orally available compound. dana-farber.orgtmc.eduselleck.co.jpresearchgate.net Its oral administration has been consistently used in preclinical efficacy studies, where it has demonstrated the ability to delay tumor growth and improve survival in various mouse xenograft models, including those for neuroblastoma and Merkel cell carcinoma. dana-farber.orgmedchemexpress.commedchemexpress.comnih.gov This observed efficacy following oral dosing implicitly confirms its absorption and distribution to the sites of action in these animal models. However, specific quantitative data on its oral bioavailability (e.g., percentage bioavailability) or detailed tissue distribution profiles (e.g., concentrations in various organs over time) in preclinical animal studies were not found in the reviewed sources.

Structure Activity Relationship Sar Studies and Analog Design for Ds 3032b

Rational Design Principles for DS-3032b Analogues and Derivatives

The rational design of this compound analogues and derivatives has been guided by a deep understanding of the MDM2-p53 interaction. This compound belongs to the class of second-generation spiro-oxindole MDM2 inhibitors. mdpi.com Early first-generation spiro-oxindoles faced challenges related to chemical instability, specifically epimerization in solution due to a reversible retro-Mannich recyclization reaction. This led to the reorientation of substituents into an all-trans configuration around the pyrrolidine (B122466) ring, causing concerns for drug development. mdpi.comresearchgate.net To overcome this, a key rational design principle for second-generation compounds like this compound involved changing the chiral C2 of the pyrrolidine ring to a symmetrical center. This modification resulted in an irreversible conversion to spiro-oxindoles with a trans-configuration between the aryl substituents on the pyrrolidine ring, significantly improving chemical stability. mdpi.comresearchgate.net

A fundamental principle in designing MDM2 inhibitors, including this compound, is to mimic the critical p53 binding residues, specifically Phe19, Trp23, and Leu26, which are essential for the p53-MDM2 interaction. nih.govmdpi.com this compound is distinctive among spiro-oxindole MDM2 inhibitors due to its 2-chloro-3-fluoro-pyridine substituent at the C3 position of its pyrrolidine core. mdpi.com The strategic incorporation of fluorine atoms into parent compounds is a common design principle, as it can improve physicochemical properties, such as acidity and lipophilicity, thereby positively influencing ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. researchgate.net Rational design efforts often employ structure-based drug design (SBDD) and molecular docking techniques to predict ligand conformations and orientations within the binding pocket, guiding the optimization of compounds. researchgate.netub.edufrontiersin.org

Impact of Structural Modifications on MDM2 Binding Affinity and Cellular Potency of this compound Analogues

Structural modifications play a pivotal role in fine-tuning the biological activity of this compound analogues. This compound itself exhibits a strong MDM2 binding affinity with an IC₅₀ of 4.8 nM and demonstrates robust cellular activity, with IC₅₀ values typically below 100 nM in wild-type p53 cancer cell lines. mdpi.com

Research findings indicate that fully decorated spiro-oxindole compounds with biochemical IC₅₀ values below 10 nM consistently show potent cellular activity in p53 wild-type cell lines, such as the osteosarcoma SJSA-1 cell line. acs.org A crucial aspect of these inhibitors is their selectivity; compounds tested against p53 mutant cell lines, such as SK-OV-3, showed no significant effect on cell growth up to concentrations of 25 µM, confirming their selective mechanism of action as MDM2-p53 protein-protein interaction inhibitors. acs.org

General strategies for improving MDM2 binding affinity and cellular potency in spiro-oxindole derivatives include:

Substituent Addition: The addition of a 3-chloro substituent on a phenyl ring can enhance MDM2 protein binding affinity. nih.gov

Aliphatic Chain Modifications: Replacing an isopropyl group with a neopentyl group has been shown to improve MDM2 binding affinity. nih.gov

Amide Side Chain Alterations: Substituting a dimethylamide with a monosubstituted amine can also contribute to improved binding. nih.gov

Fluorine Atom Introduction: The strategic placement of a fluorine atom adjacent to a chlorine on the oxindole (B195798) ring generally leads to an improved pharmacokinetic profile for spiro-oxindole-containing MDM2 inhibitors. nih.gov

The table below summarizes key binding affinity and cellular potency data for this compound:

CompoundMDM2 Binding Affinity (IC₅₀)Cellular Potency (IC₅₀ in wt-p53 cancer cell lines)Cell Line (for cellular potency)Selectivity (vs. p53 mutant cell lines)
This compound4.8 nM mdpi.com< 100 nM mdpi.comSJSA-1 (osteosarcoma) acs.orgNo effect up to 25 µM in SK-OV-3 (p53 mutant) acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that employs mathematical algorithms to establish correlations between the molecular structures of compounds and their observed biological activities. mdpi.comacs.org This methodology is instrumental in predicting the biological activity of novel compounds and guiding the rational design of new drug candidates. mdpi.com

In the context of MDM2 inhibitors, including this compound and its derivatives, machine learning-based approaches have been utilized to develop QSAR models capable of predicting the in vitro efficacy of small molecules. mdpi.comacs.org The development of such models involves curating compound libraries with known bioactivity data and their corresponding molecular structures. acs.org

Key molecular descriptors are identified and used in QSAR modeling to ensure optimal model performance. These descriptors can include:

Molecular weight mdpi.com

ALogP (lipophilicity) mdpi.com

Hydrogen bond properties (e.g., donors and acceptors) mdpi.comnih.gov

Rotatable bonds mdpi.com

Topological indices mdpi.com

Steric and electrostatic fields (in 3D-QSAR) frontiersin.orgnih.gov

Hydrophobic fields (in 3D-QSAR) nih.gov

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. These methods help to explain the conformation and spatial orientation of analogues and provide insights into the key structural factors responsible for their biological activity, such as cytotoxicity or tubulin inhibition. frontiersin.orgnih.gov For instance, in some QSAR models, steric and electrostatic fields have been identified as significant contributors to the model, alongside hydrophobic and hydrogen bond characteristics. nih.gov

A critical aspect of QSAR modeling is the assessment of the applicability domain (AD), which defines the chemical space where the developed model can reliably make predictions. This ensures the robustness and reliability of the model's predictions, often assessed using methods like Hotelling's test and leverage statistics. acs.org

Computational and Theoretical Studies on Ds 3032b

Molecular Docking and Molecular Dynamics Simulations of DS-3032b-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for understanding the intricate interactions between a ligand, such as this compound, and its target protein, MDM2. These simulations provide atomic-level insights into binding mechanisms, identify critical residues involved in complex formation, and predict the stability and affinity of the resulting drug-protein complex. For this compound, extensive molecular docking analyses have been performed to characterize its binding to the p53 binding site of MDM2 nih.govwindows.netnih.govresearchgate.netresearchgate.net.

Identification of Key Binding Residues and Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Molecular docking simulations have revealed that this compound, particularly in its protonated form which prevails under physiological conditions (pH 7.4), binds to the same region of the p53 binding site within MDM2 chain A (PDB: 5SWK) nih.govwindows.netnih.gov. This interaction involves a significant number of amino acid residues, specifically sixteen, which belong to the p53 binding site region of MDM2 nih.govwindows.netnih.govresearchgate.net.

The types of chemical bonds observed between this compound and these MDM2 residues are diverse, contributing to the stability of the complex. These include polar bonds, hydrophobic interactions (such as pi-sigma and alkyl interactions), and Van der Waals forces nih.govwindows.net. The arrangement of these connections is crucial for the low binding energy observed, which in turn indicates a stable complex nih.govwindows.net.

Key amino acid residues of MDM2, such as LEU 57, ILE 61, and TYR 67, have been highlighted for their involvement in the binding of this compound researchgate.net. This detailed understanding of interaction types and specific residues is vital for rational drug design and optimization.

Prediction of Binding Affinity and Stability of this compound Complexes

The molecular docking simulations consistently predict a high affinity and stability for the this compound-MDM2 complex. The affinity energy, a key indicator of binding strength, was found to be approximately -10.0 kcal/mol for the non-protonated this compound and -9.9 kcal/mol for the protonated form when interacting with MDM2 nih.govwindows.netnih.govresearchgate.net. These values are considered significant, as binding energies less than -6.0 kcal/mol typically indicate a strong interaction windows.net.

The minimal difference in affinity energies between the protonated and non-protonated forms suggests that this compound maintains high binding affinity regardless of its protonation state under physiological conditions, although the protonated form was prioritized for detailed analysis due to its prevalence nih.govwindows.net. This high affinity directly correlates with the predicted stability of the drug-protein complex, implying a longer interaction time and potentially greater pharmacological effectiveness nih.govwindows.net. The stability of the complex reinforces the preclinical data supporting this compound's anti-tumor potential windows.net.

Table 1: Predicted Binding Affinity of this compound with MDM2

Ligand FormAffinity Energy (kcal/mol)TargetPubChem CID (this compound)PDB ID (MDM2)
Non-protonated this compound-10.0MDM2732972725SWK
Protonated this compound-9.9MDM2732972725SWK

Table 2: Key MDM2 Residues and Interaction Types with Protonated this compound

Interaction TypeInvolved MDM2 Residues (Example)
Polar bonds16 amino acid residues in total
Hydrophobic (pi-sigma)16 amino acid residues in total
Hydrophobic (alkyl)16 amino acid residues in total
Van der Waals16 amino acid residues in total

Note: Specific individual residues for each interaction type were not exhaustively listed in the provided snippets beyond the general mention of 16 residues and specific examples like LEU 57, ILE 61, and TYR 67.

In Silico Prediction of this compound’s Biological Activity and ADME Properties (Preclinical)

In silico approaches play a fundamental role in drug discovery by reducing the time and costs associated with experimental validation nih.govwindows.net. For this compound, computational predictions have been instrumental in assessing its potential biological activity and preliminary pharmacokinetic properties. The strong binding affinity of this compound to MDM2, as determined by molecular docking, indirectly predicts its high biological activity as an MDM2 antagonist, leading to the restoration of the tumor suppressor p53 nih.govwindows.net. This suggests its therapeutic efficiency in oncological treatment nih.govwindows.netnih.gov.

While specific detailed ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound were not extensively detailed in the provided search results, the general utility of in silico methods for predicting such properties is acknowledged nih.gov. The computational prediction of drug-target interactions has been shown to provide reliable data much faster than in vitro and in vivo analyses, aiding in the prediction of a drug's behavior, efficiency, and stability within the body nih.govwindows.net. This compound has shown promising preclinical data regarding its anti-tumor potential, which is supported by these computational findings windows.net.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations and electronic structure analysis delve into the fundamental electronic properties of a molecule, providing insights into its reactivity, stability, and intermolecular interactions at a quantum mechanical level. While the provided search results mention quantum chemical calculations in a broader context of drug discovery and related compounds, specific detailed quantum chemical calculations and electronic structure analyses for this compound itself are not extensively elaborated arxiv.orgfrontiersin.org. However, for related spirooxindole-based compounds, such calculations have been used to analyze molecular geometry, dipole moments, and natural charges at atomic sites, which are crucial for understanding their chemical behavior and interactions frontiersin.org. Such analyses typically involve determining electron density distributions and identifying reactive sites, which can inform further molecular design and optimization.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning (ML) are increasingly integrated into drug discovery workflows, offering powerful tools for analyzing chemical data, predicting molecular properties, and accelerating the identification of promising drug candidates. In the context of MDM2 inhibitors, including this compound, these approaches have proven valuable nih.govnih.govacs.orgrsc.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) models, a subset of cheminformatics, are computational methods that establish relationships between the structural properties of chemical compounds and their biological activities nih.gov. These models can predict the biological activity, toxicity, and pharmacokinetic properties of drug candidates before experimental testing, thus reducing the time and cost of drug development nih.govresearchgate.net. Machine learning algorithms are employed to build these QSAR models, enabling the prediction of a drug's activity against new therapeutic targets by analyzing its chemical structure and known biological properties nih.gov.

Machine learning has been applied to classify compounds based on their activity against MDM2, with various models demonstrating high accuracy and Area Under the Curve (AUC) values nih.gov. This includes the use of support vector classifiers, random forest, and neural network classifiers nih.gov. Furthermore, ML models assist in assessing a compound's pharmacokinetics and toxicity profile, thereby reducing the likelihood of costly failures in later stages of drug development researchgate.net. The integration of machine learning with multi-omics data, such as single-cell RNA sequencing, also aids in predicting drug responses in cancer cells and identifying potential lead compounds, which can then be validated through molecular docking and dynamics studies nih.gov.

The application of cheminformatics and machine learning to MDM2 inhibitors like this compound contributes to a more efficient and data-driven approach to identifying and optimizing compounds with desired therapeutic profiles nih.govacs.orgrsc.orgpnas.orgmdpi.com.

Analytical Methodologies for Ds 3032b Research

Development of Bioanalytical Methods for DS-3032b in Preclinical Biological Matrices

The development of robust and reliable bioanalytical methods is a critical step in the preclinical evaluation of any novel chemical compound, including this compound. These methods are essential for the quantitative determination of the compound and its metabolites in various biological matrices, supporting pharmacokinetic (PK) and toxicokinetic (TK) studies ijpsjournal.comasianjpr.comhumanjournals.com. The primary objective is to accurately measure drug concentrations in biological fluids to understand absorption, distribution, metabolism, and excretion (ADME) profiles asianjpr.com.

General Principles of Bioanalytical Method Development

Bioanalytical method development involves establishing a procedure to identify and quantify a compound of interest within a complex biological matrix, such as blood, plasma, serum, or urine ijpsjournal.comasianjpr.comscispace.com. The choice of analytical method is influenced by factors including the analyte's chemical properties, expected concentrations, the nature of the sample matrix, and the required sensitivity and selectivity ijpsjournal.comscispace.com.

Common Analytical Techniques

For small molecules like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique employed for bioanalysis due to its high sensitivity, selectivity, and throughput asianjpr.comscispace.com. LC-MS/MS allows for the separation of the analyte from matrix components and potential metabolites, followed by highly specific detection and quantification based on mass-to-charge ratios scispace.comfu-berlin.de.

Sample Preparation Strategies

Biological matrices are inherently complex, necessitating effective sample preparation to isolate the analyte of interest and minimize matrix effects that can interfere with quantification asianjpr.comtandfonline.com. Common extraction techniques applicable to this compound would include:

Protein Precipitation (PP) : A simple and rapid method where proteins in the biological matrix are denatured and precipitated, typically using organic solvents, leaving the analyte in the supernatant for analysis asianjpr.comhumanjournals.com.

Liquid-Liquid Extraction (LLE) : This technique separates the analyte based on its differential solubility and partitioning equilibrium between an aqueous biological sample and an immiscible organic solvent asianjpr.comscispace.com.

Solid-Phase Extraction (SPE) : A more selective technique where the analyte is adsorbed onto a solid support, interferences are washed away, and the analyte is selectively eluted asianjpr.comhumanjournals.comscispace.com. SPE offers cleaner extracts and can concentrate the analyte, improving sensitivity.

The selection of a specific sample preparation method for this compound would depend on its physicochemical properties, such as polarity and solubility, to achieve optimal recovery and minimize matrix effects.

Method Validation Parameters

Once a bioanalytical method is developed, it must undergo rigorous validation to demonstrate its reliability and suitability for its intended purpose, adhering to regulatory guidelines ijpsjournal.comasianjpr.comeuropa.eu. Key validation parameters include:

Accuracy : The closeness of measured values to the true concentration of the analyte ijpsjournal.comeuropa.eu.

Precision : The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions ijpsjournal.comeuropa.eu. This is typically assessed as repeatability (intra-day) and intermediate precision (inter-day).

Selectivity/Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components, metabolites, or co-administered drugs ijpsjournal.comeuropa.eu.

Sensitivity : Determined by the Lower Limit of Quantification (LLOQ), which is the lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision ijpsjournal.com.

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of analyte in the sample over a defined range ijpsjournal.comeuropa.eudoi.org. A calibration curve is constructed to define this relationship.

Recovery : The efficiency of the extraction procedure, expressed as the percentage of the known amount of analyte carried through the sample extraction and processing steps of the method ijpsjournal.comeuropa.eu.

Stability : The chemical stability of the analyte in the biological matrix under various conditions, including short-term, long-term, freeze-thaw cycles, and processed sample stability ijpsjournal.comeuropa.eu.

Conceptual Bioanalytical Method Parameters (Illustrative)

The following table provides a conceptual overview of typical parameters evaluated during the development of a bioanalytical method for a small molecule like this compound, based on standard bioanalytical practices. Actual values for this compound are not available in the public domain.

ParameterTypical Range/Acceptance Criteria (Illustrative)
Analytical Technique LC-MS/MS
Sample Matrix Plasma, Serum, Urine, Tissue Homogenates
LLOQ Low ng/mL to pg/mL range
Linearity Range Typically 2-3 orders of magnitude
Accuracy ±15% deviation from nominal (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Recovery >70% (matrix-dependent)
Stability Demonstrated under various conditions (e.g., freeze-thaw, short-term, long-term)
Internal Standard Structurally similar analog or isotopically labeled analyte
Sample Volume Typically 25-100 µL for plasma/serum

Biomarkers and Predictive Gene Signatures for Ds 3032b Activity

Identification of Gene Signatures Correlated with DS-3032b Sensitivity in Preclinical Models

Preclinical studies have successfully identified gene signatures that predict tumor sensitivity to this compound, overcoming the limitations of relying solely on TP53 mutation status. While TP53 mutations are a strong predictor of resistance to this compound, the sensitivity of wild-type TP53 tumors can vary significantly nih.govaacrjournals.orgaacrjournals.org. To address this, two distinct gene signatures have been developed:

175-Gene Signature: This signature was defined by comparing sensitivity to MDM2 inhibition with basal mRNA expression profiles across 240 diverse cancer cell lines nih.govaacrjournals.orgaacrjournals.org. This cell line-based approach identified a robust gene signature that demonstrated strong predictive performance for this compound sensitivity. Validation studies in patient-derived tumor xenograft models (including melanoma, non-small cell lung cancer, colorectal, and pancreatic cancers) and ex vivo human acute myeloid leukemia (AML) cells confirmed its predictive power nih.govaacrjournals.org. The 175-gene signature showed an accuracy of 85%, sensitivity of 88%, and a positive predictive value (PPV) of 88% in these validation datasets aacrjournals.org. Importantly, this signature was found to predict response to this compound and other MDM2 inhibitors like nutlin-3a (B1683890) aacrjournals.org.

AML-Specific 1532-Gene Signature: For acute myeloid leukemia, a more specific 1532-gene signature was defined using random forest analysis with cross-validation on gene expression profiles from 41 primary AML samples nih.govaacrjournals.org. This approach yielded a highly predictive signature tailored to AML.

The combination of TP53 mutation status with these gene signatures significantly improved predictive values. For instance, combining TP53 mutation status with either the 175-gene signature or the 1532-gene signature resulted in positive predictive values of 81% and 82%, respectively, compared to 62% for TP53 mutation status alone nih.govaacrjournals.org. Furthermore, a subset of the top-ranked 50 genes from the AML-specific 1532-gene signature maintained high predictive performance, suggesting the potential for developing a more clinically feasible gene signature nih.govaacrjournals.org.

Table 1: Predictive Performance of Gene Signatures for this compound Sensitivity

Predictive Factor(s)Accuracy (%)Sensitivity (%)Positive Predictive Value (PPV) (%)Reference
TP53 Mutation Status Alone--62 nih.govaacrjournals.org
175-Gene Signature (in validation sets)858888 aacrjournals.org
TP53 Mutation Status + 175-Gene Signature828681 aacrjournals.org
TP53 Mutation Status + 1532-Gene Signature--81-82 nih.govaacrjournals.org

Molecular Markers Indicating Response to this compound Treatment in Preclinical Settings

Beyond broad gene signatures, specific molecular markers have been identified that indicate a direct response to this compound treatment in preclinical models. These markers are often downstream targets of p53 activation, reflecting the compound's mechanism of action.

TP53 Stabilization and Target Gene Induction: this compound, as an MDM2 inhibitor, stabilizes the p53 protein in cells with wild-type TP53. This stabilization leads to the selective induction of key p53 target genes, including CDKN1A (which encodes p21), BAX, and MDM2 itself nih.govaacrjournals.orgmedchemexpress.com. The increased expression of these genes is directly linked to the induction of G1 cell cycle arrest, senescence, and apoptosis, which are the desired anti-tumor effects nih.govmedchemexpress.com.

Correlation with mRNA Expression Levels: In primary AML samples, sensitivity to this compound was significantly correlated with the expression levels of certain genes. Sensitive samples exhibited significantly higher levels of TFAP2C, TP53, and MDM4 mRNA, and significantly lower levels of CDKN1A mRNA compared to non-responsive samples researchgate.net. These correlations were also observed in clinical trial data, suggesting their potential as predictive markers researchgate.net.

Table 2: Key Molecular Markers Indicating this compound Response in Preclinical Models

Marker/GeneIndication of ResponseContextReference
TP53 ProteinStabilizationWild-type TP53 cells nih.govaacrjournals.orgmedchemexpress.com
CDKN1A (p21) mRNAIncreased ExpressionWild-type TP53 cells nih.govaacrjournals.orgmedchemexpress.com
BAX mRNAIncreased ExpressionWild-type TP53 cells nih.govmedchemexpress.com
MDM2 mRNAIncreased ExpressionWild-type TP53 cells nih.govmedchemexpress.com
TFAP2C mRNAHigher Levels (correlated with sensitivity)Primary AML samples researchgate.net
TP53 mRNAHigher Levels (correlated with sensitivity)Primary AML samples researchgate.net
MDM4 mRNAHigher Levels (correlated with sensitivity)Primary AML samples researchgate.net
CDKN1A mRNALower Levels (correlated with sensitivity)Primary AML samples researchgate.net

Methodologies for Biomarker Discovery and Validation in this compound Research

The discovery and validation of biomarkers for this compound activity have employed a range of sophisticated methodologies, moving from initial hypothesis generation to rigorous preclinical validation.

High-Throughput Cell Line Screening and Gene Expression Profiling: A primary methodology involves screening a broad panel of cancer cell lines with known molecular annotations (e.g., TP53 status) and correlating their sensitivity to this compound with basal mRNA expression profiles nih.govaacrjournals.orgaacrjournals.org. This approach, exemplified by the 240-cancer cell line study, allows for the identification of comprehensive gene signatures nih.govaacrjournals.org.

Random Forest Analysis: For identifying more specific gene signatures, such as the AML-specific 1532-gene signature, machine learning algorithms like random forest analysis with cross-validation are utilized. This method is effective in identifying complex patterns within large gene expression datasets that predict treatment response nih.govaacrjournals.org.

Patient-Derived Tumor Xenograft (PDTX) Models: Validation of gene signatures and molecular markers identified in cell lines is critically performed in in vivo models, such as patient-derived tumor xenografts. These models more closely mimic the complexity of human tumors and provide a relevant platform to assess anti-tumor activity and biomarker correlation nih.govaacrjournals.org.

Ex Vivo Human Sample Analysis: Directly testing the sensitivity of this compound in ex vivo human samples, such as primary acute myeloid leukemia cells, and correlating it with gene expression profiles, provides further validation and clinical relevance for identified biomarkers nih.govaacrjournals.org.

Analytical and Clinical Validation: The broader process of biomarker development involves several stages: discovery, assay development and analytical validation, clinical utility validation, and clinical implementation nih.govbioanalysis-zone.com. Analytical validation ensures the reliability and reproducibility of the biomarker assay itself, while clinical validation assesses the biomarker's relevance and performance across diverse patient populations nih.govmdpi.com.

Integration with Advanced Technologies: Modern biomarker discovery and validation increasingly integrate advanced technologies. Polymerase Chain Reaction (PCR) chips, for instance, offer high sensitivity, specificity, and throughput for nucleic acid biomarker detection, aiding in both discovery and validation, especially for quantifying rare biomarkers or multiplex analysis mdpi.com. Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) algorithms is transforming biomarker research by enabling the analysis of vast, complex omics data (genomics, proteomics, metabolomics) to uncover hidden patterns and associations that predict treatment response mdpi.com.

These methodologies collectively contribute to a comprehensive understanding of this compound activity and the identification of reliable biomarkers for patient stratification and therapeutic monitoring.

Current Research Challenges and Future Directions for Ds 3032b

Unresolved Molecular and Cellular Questions in DS-3032b Research

While molecular docking simulations have elucidated the high-affinity interaction between this compound and the p53 binding site on MDM2, providing insights into its therapeutic efficiency, the full empirical understanding of its mechanism and biochemistry remains an area of ongoing investigation idrblab.netmedchemexpress.comchemietek.com. A critical unresolved question pertains to the differential effects of MDM2 inhibitors on normal versus tumor cells. Although this compound and other MDM2 inhibitors activate p53 in both healthy and malignant cells with functional p53, the resulting gene expression profiles and cytotoxic outcomes vary significantly, necessitating a deeper understanding of these distinctions to enhance selective targeting.

Emerging Technologies and Methodologies Applicable to this compound Studies

Advancements in computational and experimental methodologies are proving instrumental in advancing this compound research. In silico approaches, such as molecular docking simulations utilizing software like AutoDock Tools, Vina, PyMol, and Discovery Studio, have been extensively employed to analyze the binding affinity and stability of this compound with MDM2 idrblab.netmedchemexpress.comchemietek.com. These bioinformatics tools offer a time- and cost-efficient alternative to traditional in vitro and in vivo studies, providing reliable data on drug-target interactions and informing structural modifications for improved efficiency. The affinity energies observed in these simulations, such as -9.9 kcal/mol for protonated this compound and -10.0 kcal/mol for non-protonated this compound with MDM2, indicate a stable complex and suggest high therapeutic efficiency idrblab.netmedchemexpress.comchemietek.com.

InteractionAffinity Energy (kcal/mol)Reference
MDM2 / Protonated this compound-9.9 idrblab.netmedchemexpress.comchemietek.com
MDM2 / Non-protonated this compound-10.0 idrblab.netmedchemexpress.comchemietek.com

Beyond computational methods, multi-omics and genetic profiling are increasingly recognized as essential for guiding personalized and combination therapies, particularly in the context of heterogeneous and treatment-resistant cancers. Single-cell proteomic analysis has also been utilized to identify therapy-induced proteomic alterations and potential mechanisms of adaptive response to MDM2 inhibitor combinations. Furthermore, the development of predictive gene signatures, such as a 175-gene signature and an AML-specific 1532-gene signature derived using the random forest method, represents a significant methodological advance for predicting tumor cell sensitivity to MDM2 inhibition by this compound. CRISPR/Cas9 technology has been employed to investigate the effects of MDM2 knockout, mimicking this compound treatment in neuroblastoma cells, thereby providing a powerful tool for understanding its mechanism of action and exploring resistance.

Identification of New Biological Contexts and Research Avenues for this compound

This compound is currently under investigation across a spectrum of malignancies, including various hematological cancers such as acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and lymphomas, as well as solid tumors like liposarcoma, neuroblastoma, and Merkel cell carcinoma idrblab.netastx.comastx.com. This broad applicability underscores its potential as a therapeutic agent.

A key research avenue involves exploring rational combinations of this compound with other agents that target distinct mechanistic pathways idrblab.net. Clinical trials are already evaluating this compound in combination with low-dose cytarabine (B982), with or without venetoclax (B612062), in patients with AML. The rationale behind such combinations is to achieve synergistic effects and overcome inherent or acquired resistance mechanisms. For instance, concomitant p53 activation (by this compound) and Bcl-2 inhibition (by venetoclax) have shown promise in overcoming apoptosis resistance in mouse models of resistant AML. Other potential combination strategies include combining MDM2 inhibitors with chemotherapy and proteasome inhibitors.

Furthermore, research is focusing on identifying specific patient populations most likely to benefit from this compound. Investigating MDM2 expression and amplification in leukemic blasts is being explored as a potential predictor of response idrblab.net. The efficacy of this compound in specific subsets of glioblastoma (GBM) patients with wild-type TP53 also warrants further investigation.

Strategies for Overcoming Potential Research Limitations and Resistance Mechanisms in Preclinical Models

Overcoming limitations and resistance mechanisms observed in preclinical models is paramount for the successful translation of this compound into broader clinical use. As noted, cancer cells can develop resistance to MDM2 inhibitors through various mechanisms, including increased expression of other p53-targeting E3 ligases, enhanced drug efflux, and accelerated metabolic degradation.

To circumvent these challenges, several strategies are being actively pursued:

Combination Therapies: This is a primary strategy to enhance efficacy and mitigate resistance. Preclinical models are being used to identify optimal combinations of this compound with other targeted agents or conventional chemotherapies. For example, the combination of this compound with low-dose cytarabine and/or venetoclax is being explored to overcome apoptosis resistance in AML models. The concept of combining MDM2 inhibitors with proteasome inhibitors is also under investigation to exploit the crosstalk between these pathways.

Predictive Biomarkers: Developing and validating predictive biomarkers, such as the gene signatures mentioned earlier, is crucial for identifying patient subsets that are most sensitive to this compound, thereby optimizing patient selection and improving response rates. This approach aims to move beyond TP53 mutation status alone as a predictor of sensitivity.

Optimized Dosing Schedules: While more clinically relevant, the principle of optimizing dosing schedules to mitigate on-target toxicities (e.g., myelosuppression) while maintaining efficacy is also explored in preclinical settings to inform clinical trial design. Intermittent dosing schedules have shown promise in this regard for MDM2 inhibitors.

Deeper Mechanistic Understanding: A more comprehensive understanding of the molecular and cellular mechanisms of action of this compound and the precise pathways involved in resistance development is fundamental. This knowledge will enable the rational design of next-generation inhibitors or more effective combination regimens.

Resistance MechanismProposed StrategySupporting Evidence/Context
Upregulation of other p53-targeting E3 ligases (e.g., Pirh2, WWP1)Combination therapies targeting multiple pathwaysCancer cells adapt to prolonged MDM2i therapy.
Increased efflux of MDM2 inhibitorsImproved drug design, combination with efflux pump inhibitors (theoretical)Observed adaptive resistance mechanism.
Increased metabolic degradationImproved drug design, combination with metabolic inhibitors (theoretical)Observed adaptive resistance mechanism.
Apoptosis resistanceCombination with Bcl-2 inhibitors (e.g., Venetoclax)Concomitant p53 activation and Bcl-2 inhibition overcome resistance in AML models.
Insufficient prediction of sensitivity by TP53 mutation status aloneDevelopment of predictive gene signatures (e.g., 175-gene, 1532-gene signatures)Gene signatures predict sensitivity to MDM2 inhibitors like this compound.

Q & A

Q. What is the molecular mechanism of DS-3032b as an MDM2 inhibitor, and how does it activate the p53 pathway in cancer cells?

this compound binds competitively to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. This stabilizes p53, enabling its transcriptional activation of pro-apoptotic genes (e.g., BAX, PUMA) and cell cycle regulators (e.g., p21). Methodologically, confirmatory assays include co-crystallography to validate binding interactions (as shown in Vassilev et al., 2004) and Western blotting to measure p53 protein levels post-treatment .

Q. How can researchers design in vitro experiments to evaluate this compound’s efficacy in p53-wildtype cancer models?

  • Step 1 : Select cell lines with confirmed p53-wildtype status (e.g., SJSA-1 osteosarcoma).
  • Step 2 : Dose-response assays (e.g., IC50 determination via MTT assays) to assess growth inhibition.
  • Step 3 : Validate p53 pathway activation using qPCR for downstream targets (e.g., p21) and flow cytometry for apoptosis (Annexin V/PI staining) .

Q. What are the critical parameters for optimizing in vivo xenograft models to test this compound?

  • Tumor volume : Ensure baseline uniformity (e.g., 100–150 mm³) before treatment.
  • Dosing regimen : Balance efficacy and toxicity; studies often use 25–50 mg/kg orally, 5 days/week.
  • Endpoint analysis : Tumor growth inhibition (TGI) rates and immunohistochemistry for p53 target proteins .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in p53-mutant cancers be resolved?

Contradictions may arise from off-target effects or context-dependent MDM2 isoforms. To address this:

  • Replicate experiments across multiple models (e.g., patient-derived xenografts vs. cell lines).
  • Use isoform-specific siRNA knockdowns to isolate MDM2’s role.
  • Apply Bayesian statistical models to quantify uncertainty in heterogeneous datasets .

Q. What methodologies are effective for analyzing this compound’s synergistic potential with DNA-damaging agents (e.g., cisplatin)?

  • Combinatorial index (CI) : Calculate via Chou-Talalay analysis using dose-response matrices.
  • Mechanistic validation : Assess γ-H2AX foci (DNA damage markers) and synergistic apoptosis via caspase-3/7 activation assays.
  • In vivo validation : Use staggered dosing schedules to minimize overlapping toxicities .

Q. How can researchers address variability in this compound pharmacokinetics across preclinical models?

  • Population pharmacokinetics (PopPK) : Model inter-individual variability using nonlinear mixed-effects modeling (NONMEM).
  • Covariate analysis : Correlate exposure metrics (AUC, Cmax) with body weight, liver function, or genetic polymorphisms.
  • Physiologically based pharmacokinetic (PBPK) modeling : Predict human pharmacokinetics from preclinical data .

Methodological Frameworks

What criteria ensure a research question on this compound is both feasible and novel?

Apply the FINER framework :

  • Feasible : Adequate cell/animal models and validated assays (e.g., p53 activity assays).
  • Novel : Explore understudied angles (e.g., this compound in TP53-mutant cancers with MDM2 amplification).
  • Ethical : Adhere to protocols for humane tumor model endpoints (e.g., tumor burden limits) .

Q. How should researchers structure a hypothesis when investigating this compound resistance mechanisms?

  • Background : MDM2 overexpression or p53 mutations may confer resistance.
  • Hypothesis : “this compound resistance in SJSA-1 cells correlates with upregulated MDM4 expression and can be reversed with dual MDM2/MDM4 inhibition.”
  • Validation : CRISPR-mediated MDM4 knockout followed by dose-response assays .

Data Analysis & Reporting

Q. What statistical approaches are recommended for handling high-throughput this compound screening data?

  • False discovery rate (FDR) control : Use Benjamini-Hochberg correction for multi-omics datasets.
  • Pathway enrichment analysis : Tools like GSEA or DAVID to identify p53-related pathways.
  • Machine learning : Train classifiers (e.g., random forests) to predict responder vs. non-responder profiles .

Q. How can researchers ensure reproducibility when publishing this compound studies?

  • Raw data transparency : Share dose-response curves, uncropped Western blots, and crystal structure coordinates.
  • Replication guidelines : Specify cell culture conditions (e.g., passage numbers, serum batches).
  • FAIR principles : Make datasets Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.